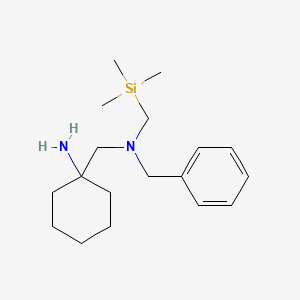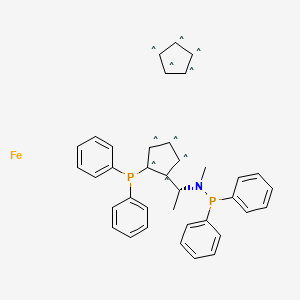
1-((Benzyl((trimethylsilyl)methyl)amino)methyl)cyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((Benzyl((trimethylsilyl)methyl)amino)methyl)cyclohexanamine is an organosilicon compound with the molecular formula C18H32N2Si. This compound is known for its unique structural features, which include a cyclohexane ring, a benzyl group, and a trimethylsilyl group. It is used in various chemical reactions and has applications in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-((Benzyl((trimethylsilyl)methyl)amino)methyl)cyclohexanamine can be synthesized using the silicon amine protocol (SLAP). This involves the reaction of aldehydes or ketones with the compound in the presence of a photocatalyst such as Ir[(ppy)2dtbbpy]PF6. The reaction is typically carried out under mild conditions, and the product is obtained in high yield .
Industrial Production Methods
The industrial production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-((Benzyl((trimethylsilyl)methyl)amino)methyl)cyclohexanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Applications De Recherche Scientifique
1-((Benzyl((trimethylsilyl)methyl)amino)methyl)cyclohexanamine has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of piperazines and other nitrogen-containing heterocycles.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-((Benzyl((trimethylsilyl)methyl)amino)methyl)cyclohexanamine involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can participate in silicon-based reactions, while the benzyl and cyclohexanamine groups can interact with other molecules through various chemical pathways. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-((Benzyl(methyl)amino)methyl)cyclohexanamine: Similar structure but lacks the trimethylsilyl group.
1-((Benzyl((dimethylsilyl)methyl)amino)methyl)cyclohexanamine: Contains a dimethylsilyl group instead of a trimethylsilyl group.
1-((Phenyl((trimethylsilyl)methyl)amino)methyl)cyclohexanamine: Contains a phenyl group instead of a benzyl group.
Uniqueness
1-((Benzyl((trimethylsilyl)methyl)amino)methyl)cyclohexanamine is unique due to the presence of the trimethylsilyl group, which imparts specific reactivity and stability to the compound. This makes it particularly useful in silicon-based reactions and as a reagent in synthetic organic chemistry.
Propriétés
Formule moléculaire |
C18H32N2Si |
|---|---|
Poids moléculaire |
304.5 g/mol |
Nom IUPAC |
1-[[benzyl(trimethylsilylmethyl)amino]methyl]cyclohexan-1-amine |
InChI |
InChI=1S/C18H32N2Si/c1-21(2,3)16-20(14-17-10-6-4-7-11-17)15-18(19)12-8-5-9-13-18/h4,6-7,10-11H,5,8-9,12-16,19H2,1-3H3 |
Clé InChI |
HHDPYUUHZQUCNL-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CN(CC1=CC=CC=C1)CC2(CCCCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-3-phenylmethoxy(1,2,3,4-13C4)butanoic acid](/img/structure/B12060161.png)



![6-methyl-2-[2-(trifluoromethyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12060178.png)
![4-Methyl-2-[(3-nitropyridin-2-yl)sulfanylamino]pentanoic acid](/img/structure/B12060187.png)







